molecular formula C20H16N2O2 B185365 N,N'-Diphenylisophthalamide CAS No. 13111-32-5

N,N'-Diphenylisophthalamide

Cat. No. B185365
CAS RN: 13111-32-5
M. Wt: 316.4 g/mol
InChI Key: JMGJYCNTCKZBBV-UHFFFAOYSA-N
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Description

N,N'-Diphenylisophthalamide, also known as DPI, is a chemical compound that has been widely used in scientific research for its unique properties. DPI is a white crystalline solid that is soluble in organic solvents, and it has been used in a variety of applications such as cancer research, neuroscience, and immunology. In

Scientific Research Applications

N,N'-Diphenylisophthalamide has been widely used in scientific research for its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. N,N'-Diphenylisophthalamide has been used to study the role of PKC in cancer research, immunology, and neuroscience. In cancer research, N,N'-Diphenylisophthalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In immunology, N,N'-Diphenylisophthalamide has been used to study the role of PKC in T-cell activation and differentiation. In neuroscience, N,N'-Diphenylisophthalamide has been used to study the role of PKC in synaptic plasticity and memory formation.

Mechanism Of Action

N,N'-Diphenylisophthalamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins and disrupts the downstream signaling pathways. N,N'-Diphenylisophthalamide has been shown to be a selective inhibitor of PKC, and it does not affect other kinases such as protein kinase A (PKA) and protein kinase B (PKB).

Biochemical And Physiological Effects

N,N'-Diphenylisophthalamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N,N'-Diphenylisophthalamide induces apoptosis through the activation of caspase-3 and caspase-9. In T-cells, N,N'-Diphenylisophthalamide inhibits the activation of nuclear factor of activated T-cells (NFAT) and interferon-gamma (IFN-gamma) production. In neurons, N,N'-Diphenylisophthalamide has been shown to enhance long-term potentiation (LTP) and memory formation.

Advantages And Limitations For Lab Experiments

N,N'-Diphenylisophthalamide has several advantages for lab experiments. It is a selective inhibitor of PKC, and it does not affect other kinases. N,N'-Diphenylisophthalamide is also a potent inhibitor of PKC, and it has been shown to be effective at nanomolar concentrations. However, N,N'-Diphenylisophthalamide has some limitations for lab experiments. It is not a reversible inhibitor of PKC, and it can lead to the downregulation of PKC expression with prolonged exposure.

Future Directions

There are several future directions for the use of N,N'-Diphenylisophthalamide in scientific research. One potential application is in the development of cancer therapies. N,N'-Diphenylisophthalamide has been shown to induce apoptosis in cancer cells, and it may have potential as a chemotherapeutic agent. Another potential application is in the study of neurodegenerative diseases. PKC has been implicated in the pathogenesis of Alzheimer's disease, and N,N'-Diphenylisophthalamide may have potential as a therapeutic agent for this condition. Additionally, N,N'-Diphenylisophthalamide may have potential as a tool for studying the role of PKC in other cellular processes such as inflammation and cardiovascular disease.
Conclusion:
In conclusion, N,N'-Diphenylisophthalamide is a chemical compound that has been widely used in scientific research for its ability to inhibit PKC activity. N,N'-Diphenylisophthalamide has been used in a variety of applications such as cancer research, immunology, and neuroscience. N,N'-Diphenylisophthalamide inhibits PKC activity by binding to the ATP-binding site of the enzyme, and it has several biochemical and physiological effects. N,N'-Diphenylisophthalamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of N,N'-Diphenylisophthalamide in scientific research, and it may have potential as a therapeutic agent for various diseases.

Synthesis Methods

N,N'-Diphenylisophthalamide can be synthesized through a multi-step process starting from phthalic anhydride and aniline. The first step involves the reaction of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then reacted with aniline in the presence of a dehydrating agent to form N,N'-Diphenylisophthalamide. The final product is purified through recrystallization to obtain a high-purity N,N'-Diphenylisophthalamide.

properties

CAS RN

13111-32-5

Product Name

N,N'-Diphenylisophthalamide

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-N,3-N-diphenylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C20H16N2O2/c23-19(21-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(24)22-18-12-5-2-6-13-18/h1-14H,(H,21,23)(H,22,24)

InChI Key

JMGJYCNTCKZBBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3

synonyms

1,3-BenzenedicarboxaMide, N,N'-diphenyl-

Origin of Product

United States

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